N-Formylloline-d3
Description
Properties
Molecular Formula |
C₉H₁₁D₃N₂O₂ |
|---|---|
Molecular Weight |
185.24 |
Synonyms |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methylformamide-d3; 2,4-Methano-4H-furo[3,2-b]pyrrole Formamide Deriv.-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Peramine Hemisulfate
N-Acetylloline Hydrochloride
Ergovaline and Lolitrem B
- Ergovaline: A clavine ergot alkaloid (C29H35N5O5) stored in lactic acid solutions.
- Lolitrem B: A tremorgenic indole-diterpene (C42H55NO7) associated with livestock neurological disorders. Its mechanism diverges entirely from this compound, targeting ion channels rather than microbial pathways .
Comparative Data Table
Key Research Findings
- Antifungal Specificity : this compound’s activity against Fusarium and Drechslera spp. contrasts with the insecticidal focus of peramine and mammalian toxicity of ergovaline/lolitrem B .
- Deuterated Utility: The deuterium in this compound aids in tracking metabolic pathways without altering biological activity, a feature absent in non-labeled analogs like N-acetylloline .
Preparation Methods
Biosynthetic Precursor Labeling
Deuterium labeling in loline alkaloids often begins with isotopically enriched precursors. For N-formylloline-d3, proline (Pro) and aspartic acid (Asp) serve as primary sources of deuterium at positions C2, C7, and C8 of the loline core. In one approach, trans-3-[²H]Pro and cis-3-[²H]Pro were synthesized via Mitsunobu reactions and tosylation-reduction sequences to introduce deuterium at C7 (Scheme 1). Similarly, (3R)-3-[²H]Asp and (3S)-2,3-[²H₂]Asp were chemoenzymatically prepared to label C2. These precursors are fed to Epichloë cultures, where endogenous enzymes incorporate deuterium into the loline backbone during biosynthesis.
Chemical Synthesis of Deuterated Intermediates
Chemical synthesis routes focus on the intermediate 1-exo-acetamidopyrrolizidine (AcAP) , a precursor to N-acetylnorloline (NANL), which is subsequently formylated to yield N-formylloline. Key steps include:
-
Dieckmann Condensation : A diester intermediate undergoes cyclization to form the pyrrolizidine skeleton. Hydrolysis and decarboxylation with DCl in D₂O introduce deuterium at C8.
-
Nickel Boride Reduction : Oxime intermediates derived from deuterated diesters are reduced using NiCl₂ and NaBH₄ to retain deuterium at C7, avoiding losses observed with Raney nickel.
-
Acetylation : The resulting amine is acetylated to yield (±)-7,7-[²H₂]AcAP or (±)-2,2,8-[²H₃]AcAP, which are further processed enzymatically by LolO to form NANL and this compound.
Enzymatic Oxidation and Ether Bridge Formation
The Fe/2OG oxygenase LolO catalyzes the four-electron oxidation of AcAP to NANL, installing the ether bridge via sequential hydrogen abstraction and oxygen rebound mechanisms. Using deuterated AcAP substrates, LolO abstracts endo hydrogens from C2 and C7, forming C–O bonds with retention of configuration (Figure 1). Kinetic isotope effect (KIE) studies with site-specific deuteriation confirm that C2–H cleavage precedes C7–H abstraction, with rate constants (k₂ = 1.7 ± 0.2 min⁻¹, k₇ = 0.4 ± 0.1 min⁻¹) reflecting the stepwise nature of the reaction.
Analytical Validation of Deuterium Incorporation
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of synthetic intermediates, such as (±)-7,7-[²H₂]AcAP, confirmed 97% deuterium incorporation at C7, while (±)-2,2,8-[²H₃]AcAP showed 88% deuteriation at C2 and C8. Post-enzymatic processing, this compound exhibited a molecular ion at m/z = 184 ([M+H]⁺), corresponding to a +3 Da shift relative to the unlabeled compound.
Gas Chromatography–Mass Spectrometry (GC–MS)
GC–MS of this compound from Epichloë cultures fed with cis-3-[²H]Pro revealed a 30.5 ± 2.3% enhancement at m/z = 184, confirming deuterium retention at C7. Conversely, cultures fed (3R)-3-[²H]Asp showed a 22.7 ± 1.8% enrichment at m/z = 184, verifying labeling at C2.
Challenges and Optimization
Deuterium Loss During Reduction
Early synthetic routes using Raney nickel for oxime reduction resulted in significant deuterium loss (≤85%) due to proton exchange. Switching to nickel boride (NiCl₂/NaBH₄) improved retention to >95%, albeit with moderate yields (13%).
Stereochemical Purity
Feeding trans-3-[²H]Pro led to minimal deuterium incorporation (2.9 ± 0.3%), attributed to trace contamination by the cis isomer. Purification via preparatory HPLC and chiral resolution ensured stereochemical fidelity in precursor synthesis.
Applications in Biosynthetic Studies
This compound enables mechanistic studies of loline alkaloid biosynthesis. For example:
-
Isotopic Tracing : Tracking deuterium in NFL (N-formylloline) reveals the stereochemical course of LolO-catalyzed reactions.
-
Kinetic Analysis : KIE measurements using deuterated AcAP substrates quantify the relative rates of C2 vs. C7 oxidation.
| Compound | Synthetic Route | Deuterium Position | Incorporation (%) | Yield (%) |
|---|---|---|---|---|
| (±)-7,7-[²H₂]AcAP | Nickel boride reduction of oxime | C7 | 97 | 13 |
| (±)-2,2,8-[²H₃]AcAP | DCl/D₂O hydrolysis of diester | C2, C8 | 88 | 21 |
| cis-3-[²H]Pro | Mitsunobu reaction, tosylation, NaBD₄ | C7 (endo) | 95 | 34 |
| (3R)-3-[²H]Asp | Aspartase B-catalyzed amination | C2 (endo) | 89 | 41 |
Data Table 2. GC–MS Analysis of this compound from Epichloë Cultures
| Precursor Fed | m/z ([M+H]⁺) | Enrichment (%) | Deuteration Site |
|---|---|---|---|
| cis-3-[²H]Pro | 184 | 30.5 ± 2.3 | C7 |
| (3R)-3-[²H]Asp | 184 | 22.7 ± 1.8 | C2 |
| Natural-abundance control | 183 | <1 | — |
Q & A
Q. What are the standard analytical methodologies for characterizing N-Formylloline-d3 in preclinical studies?
Q. How should researchers validate synthetic pathways for this compound to ensure isotopic integrity?
Q. What experimental design considerations are critical for minimizing isotopic interference in metabolic tracing studies using this compound?
Answer: Implement paired experimental and control groups using non-deuterated analogs to isolate isotopic effects. Use crossover designs to account for inter-individual variability in metabolic pathways. For data analysis, apply mixed-effects models to differentiate biological variation from technical noise introduced by deuterium labeling. Document these steps in the "Statistics" section of manuscripts, adhering to NIH guidelines for transparency .
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different model systems?
Answer: Apply triangulation by cross-validating results using in vitro (e.g., hepatocyte assays), in situ (perfused organs), and in vivo models. Sensitivity analysis can identify variables (e.g., metabolic enzyme expression) that disproportionately affect outcomes. Present conflicting data in comparative tables with annotations explaining methodological disparities (e.g., sampling intervals, detection limits) .
Q. What strategies are recommended for ensuring reproducibility in this compound studies, particularly when scaling experimental protocols?
Answer: Standardize batch-to-batch quality control (QC) metrics, including isotopic purity (>98% d3) and solvent residue thresholds. Use factorial experimental designs to test the robustness of protocols under varying conditions (e.g., pH, temperature). Publish detailed supplementary materials with step-by-step workflows and raw QC data to facilitate replication .
Methodological Frameworks for Hypothesis Development
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s mechanism of action?
Answer:
- Feasible : Assess resource availability (e.g., deuterated precursor costs, analytical infrastructure).
- Novel : Focus on understudied pathways, such as deuterium’s impact on binding kinetics.
- Ethical : For in vivo studies, justify sample sizes using power analysis to minimize animal use .
- Example question: “How does deuterium substitution in this compound alter its binding affinity to cytochrome P450 isoforms compared to the non-deuterated form?” .
Data Presentation and Interpretation
Q. What are best practices for presenting isotopic enrichment data in this compound studies?
Answer: Use composite figures integrating MS spectra, chromatograms, and bar charts comparing deuterium incorporation rates. Tables should include:
| Sample ID | Enrichment (%) | SD (±) | QC Pass/Fail |
|---|---|---|---|
| Batch-1 | 99.2 | 0.3 | Pass |
| Batch-2 | 97.8 | 1.1 | Fail |
| Avoid duplicating data in text and visuals; instead, annotate outliers and trends . |
Addressing Ethical and Compliance Challenges
Q. What ethical documentation is required for studies involving this compound in animal models?
Answer: Submit protocols to institutional review boards (IRBs) detailing deuterium’s biological inertness and absence of known radiological risks. Include justification for deuterium use (e.g., enhanced metabolic tracking) and monitoring plans for unexpected toxicity. Reference compliance with national guidelines (e.g., NIH’s ARRIVE) in the "Methods" section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
